molecular formula C21H18N6O4 B2868356 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide CAS No. 852451-55-9

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide

Cat. No.: B2868356
CAS No.: 852451-55-9
M. Wt: 418.413
InChI Key: OEESFNQWUQPKRZ-UHFFFAOYSA-N
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Description

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3,4-dimethylphenyl substituent at the 1-position of the pyrazolo-pyrimidine core and a 4-nitrophenylacetamide side chain. The 3,4-dimethylphenyl group enhances lipophilicity, while the 4-nitrophenyl moiety introduces strong electron-withdrawing properties, influencing both reactivity and binding affinity.

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4/c1-13-3-6-17(9-14(13)2)26-20-18(10-23-26)21(29)25(12-22-20)11-19(28)24-15-4-7-16(8-5-15)27(30)31/h3-10,12H,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEESFNQWUQPKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Structural Overview

This compound features a complex structure that includes:

  • A pyrazolo[3,4-d]pyrimidine core , which is known for various biological activities.
  • Substituents such as 3,4-dimethylphenyl and 4-nitrophenyl , which may enhance its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated the potential of pyrazolo[3,4-d]pyrimidine derivatives as epidermal growth factor receptor inhibitors (EGFRIs) . For instance, related compounds have shown significant anti-proliferative effects against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range. Specifically, compounds derived from this scaffold have been reported to induce apoptosis and cell cycle arrest in these cancer cells .

CompoundCell LineIC50 (µM)
12bA5498.21
12bHCT-11619.56

These findings suggest that the compound may possess similar anticancer properties due to its structural analogies with effective EGFR inhibitors.

The proposed mechanism of action for this compound involves:

  • Inhibition of EGFR activity : The pyrazolo[3,4-d]pyrimidine core mimics ATP binding, blocking the receptor's activation.
  • Induction of apoptosis : Flow cytometric analyses revealed increased BAX/Bcl-2 ratios, indicating enhanced apoptotic signaling pathways .

Other Biological Activities

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have shown promise in other areas:

  • Anti-inflammatory activity : Compounds with similar structures have demonstrated superior anti-inflammatory effects compared to standard treatments like diclofenac .
  • Anticonvulsant effects : Some derivatives have exhibited anticonvulsant activity in preclinical models .

Case Studies

  • EGFR Inhibition Study : A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their EGFR inhibitory activities. The most potent compound showed an IC50 value of 0.016 µM against wild-type EGFR and significant activity against the T790M mutant form .
  • Anti-inflammatory Evaluation : A related study assessed the anti-inflammatory properties of substituted pyrazoles and found that certain nitrophenyl derivatives exhibited substantial activity in various inflammatory models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives are structurally diverse, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of the target compound and its analogs:

Structural Modifications and Substituent Effects

Compound Pyrazolo-Pyrimidine Substituent Acetamide Substituent Key Features
2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide (Target) 3,4-dimethylphenyl 4-nitrophenyl High lipophilicity (3,4-dimethyl); strong electron-withdrawing nitro group.
2-[1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide 4-fluorophenyl 2-methoxyphenyl Moderate polarity (fluoro + methoxy); potential for H-bonding.
2-[1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide 4-fluorophenyl 3-methoxyphenyl Similar to but meta-methoxy orientation alters steric/electronic effects.
Example 83 (Chromenone hybrid) 3-fluoro-4-isopropoxyphenyl Chromen-4-one backbone Extended π-system (chromenone) enhances planar stacking with kinase targets.

Physicochemical Properties

  • Molecular Weight (MW): The target’s MW (~434.4 g/mol) is comparable to analogs (e.g., 571.2 g/mol for ), with variations arising from substituent bulk (e.g., chromenone in adds ~140 g/mol).
  • Solubility: The 4-nitrophenyl group in the target reduces aqueous solubility compared to methoxy- or fluoro-substituted analogs.

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